molecular formula C16H20N2 B1396585 N,N-Dibenzyl-N'-ethylhydrazine CAS No. 40755-48-4

N,N-Dibenzyl-N'-ethylhydrazine

Cat. No.: B1396585
CAS No.: 40755-48-4
M. Wt: 240.34 g/mol
InChI Key: PHVILCMGSUCMKX-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N’-ethylhydrazine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two benzyl groups and one ethyl group attached to the nitrogen atoms of the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-ethylhydrazine can be achieved through several methods. One common approach involves the reaction of ethylhydrazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods: Industrial production of N,N-Dibenzyl-N’-ethylhydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-N’-ethylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form primary amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines with various functional groups.

Scientific Research Applications

Chemistry: N,N-Dibenzyl-N’-ethylhydrazine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a reagent in various chemical transformations.

Biology and Medicine: In medicinal chemistry, N,N-Dibenzyl-N’-ethylhydrazine is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of specialty chemicals and intermediates. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-ethylhydrazine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

  • N,N-Dimethylhydrazine
  • N,N-Dibenzylhydrazine
  • N,N-Diethylhydrazine

Comparison: N,N-Dibenzyl-N’-ethylhydrazine is unique due to the presence of both benzyl and ethyl groups, which impart distinct chemical and physical properties. Compared to N,N-Dimethylhydrazine, it has a higher molecular weight and different reactivity patterns. N,N-Dibenzylhydrazine lacks the ethyl group, while N,N-Diethylhydrazine lacks the benzyl groups, making N,N-Dibenzyl-N’-ethylhydrazine a versatile compound with unique applications.

Properties

IUPAC Name

1,1-dibenzyl-2-ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-2-17-18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVILCMGSUCMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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